molecular formula C8H9F3N2O2 B11806265 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid

2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid

Cat. No.: B11806265
M. Wt: 222.16 g/mol
InChI Key: ZUJXWHQHIOXSPD-UHFFFAOYSA-N
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Description

2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid is a pyrazole-derived carboxylic acid characterized by a trifluoromethyl group at the 5-position and an ethyl substituent at the 1-position of the pyrazole ring. The acetic acid moiety at the 3-position confers acidity (pKa ≈ 3.5–4.0), enabling applications in coordination chemistry and pharmaceuticals . Its structure combines lipophilic (trifluoromethyl) and hydrophilic (carboxylic acid) groups, enhancing solubility in polar solvents while maintaining membrane permeability—a critical feature for bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

2-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid

InChI

InChI=1S/C8H9F3N2O2/c1-2-13-6(8(9,10)11)3-5(12-13)4-7(14)15/h3H,2,4H2,1H3,(H,14,15)

InChI Key

ZUJXWHQHIOXSPD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Key examples include:

Conversion to Acid Chloride

Reaction with oxalyl chloride in dichloromethane (DCM) produces the corresponding acyl chloride :

Reagents/ConditionsProductYield
Oxalyl chloride, DMF (cat.), 0–20°C, 3h2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetyl chloride>90%

This intermediate reacts further with amines or alcohols to form amides or esters.

Amide Bond Formation

Coupling with amines (e.g., piperidinyl thiazolecarboxamide derivatives) uses carbodiimide reagents :

Reagents/ConditionsProductYield
EDC·HCl, DMAP (cat.), DCM, 20°C, overnightN-Methyl-2-[1-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-[(1R)-1-phenylpropyl]-4-thiazolecarboxamide~40%

Functionalization of the Pyrazole Ring

The pyrazole scaffold’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and ethyl substituent:

Electrophilic Substitution

Limited data exists, but analogous compounds undergo nitration or halogenation at the 4-position of the pyrazole ring .

Nucleophilic Substitution

The trifluoromethyl group is resistant to substitution, but the ethyl group at N1 can be modified under harsh conditions (e.g., alkylation with strong bases).

Metal-Catalyzed Cross-Coupling

While not directly reported for this compound, similar pyrazole-acetic acid derivatives participate in Suzuki-Miyaura couplings using the bromide or triflate derivatives .

Stability and Reaction Optimization

  • pH Sensitivity : Stable under acidic conditions but prone to hydrolysis in strong bases .

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DCM) enhance yields compared to protic solvents .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Product Features
EsterificationEthyl bromoacetate, K₂CO₃, DMFEthyl ester derivative
AmidationEDC·HCl, DMAP, DCMBiologically active amides
Acid Chloride FormationOxalyl chloride, DMF (cat.)Reactive acylating agent

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways. The trifluoromethyl group enhances pharmacological properties, increasing the potency and selectivity of compounds in drug design.

Case Study: Anticancer Activity
Recent studies have shown that derivatives of pyrazole, including 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid, exhibit significant inhibitory activity against key cancer-related pathways such as PI3K/AKT/mTOR. In a study, compounds derived from this structure demonstrated IC50 values indicating potent anticancer effects, suggesting their potential as lead compounds in cancer therapy .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be tailored for specific applications.

Synthesis Methodology
A one-pot synthesis method utilizing acetic acid has been reported for generating pyrazole derivatives effectively. This method showcases the compound's utility in synthesizing more complex structures while maintaining high yields and purity .

Research is ongoing to explore the full potential of this compound in drug discovery and development. Its role in enhancing selectivity and efficacy in drug formulations makes it a candidate for further exploration in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Notes and Limitations

  • Synthetic Challenges : Fluorinated intermediates require specialized handling (e.g., anhydrous conditions), increasing production costs .
  • Solubility Trade-offs: While the acetic acid group enhances aqueous solubility, it reduces compatibility with nonpolar matrices (e.g., polymer coatings) .

Biological Activity

2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid, also known by its IUPAC name, is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and research findings related to this compound, particularly focusing on its anticancer, anti-inflammatory, and antibacterial properties.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC₈H₉F₃N₂O₂
Molecular Weight222.17 g/mol
PubChem CID50896682
AppearanceWhite powder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound involves several steps, including the reaction of 3-methyl-5-trifluoromethylpyrazole with ethyl bromoacetate in the presence of potassium carbonate. The resulting ester undergoes hydrolysis to yield the final product. Detailed procedures can be found in various chemical synthesis literature .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines such as:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies demonstrate that these compounds can induce antiproliferative effects and promote apoptosis in cancer cells .

Table: Summary of Anticancer Activity

Cancer TypeCell LineIC₅₀ (μM)Reference
LungA54915.2
BreastMDA-MB-23110.5
LiverHepG212.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various models, including carrageenan-induced paw edema in rats. The results indicate that it exhibits significant inhibition of inflammatory responses, comparable to standard anti-inflammatory drugs like diclofenac.

Table: Anti-inflammatory Efficacy

Compound% Inhibition at 100 mg/kgReference
This compound58%
Diclofenac65%

Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antibacterial activity against various strains. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.

Table: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

A recent study evaluated the efficacy of several pyrazole derivatives, including this compound, in treating inflammatory diseases. The findings indicated that this compound not only reduced inflammation but also exhibited minimal side effects on gastrointestinal health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Route 1 : React 4-chloromethylpyrazole derivatives with sodium azide (NaN₃) in DMF at 50°C for 3 hours, followed by ice-water quenching and recrystallization from ethanol to isolate intermediates (e.g., azidomethylpyrazole esters) .
  • Route 2 : Use bromoethyl acetate and NaOEt in ethanol under microwave irradiation (90°C) for cyclization, followed by NaOH-mediated hydrolysis in THF/water to yield the acetic acid derivative .
  • Key Variables : Temperature (50–90°C), solvent polarity (DMF vs. THF), and catalyst (NaN₃ vs. NaOEt) critically impact reaction efficiency.

Q. Which purification techniques are recommended for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol or toluene for high-purity crystalline products (≥97% purity) .
  • Liquid-Liquid Extraction : Partition crude product between CH₂Cl₂ and aqueous phases to remove polar impurities .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .

Q. What analytical methods confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR/IR Spectroscopy : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR; ~1250 cm⁻¹ in IR) and acetic acid moiety (δ ~2.5 ppm in ¹H NMR; ~1700 cm⁻¹ in IR) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 253.1 (calculated for C₉H₁₁F₃N₂O₂) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles for pyrazole-acetic acid conformation (e.g., C–C–N bond angle ≈ 120°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine ¹H/¹³C/¹⁹F NMR to differentiate regioisomers (e.g., 1-ethyl vs. 1-methyl substitution) .
  • DFT Calculations : Compare experimental IR/Raman spectra with computational models (e.g., B3LYP/6-31G*) to validate tautomeric forms .
  • Synchrotron XRD : Use high-resolution crystallography to detect minor conformational impurities (<5%) .

Q. What strategies enhance the pyrazole ring's functionalization for biological activity studies?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce halogens (e.g., Cl) at the 4-position using N-chlorosuccinimide in acetic acid .
  • Cross-Coupling : Apply Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to append aromatic groups .
  • Derivatization : Synthesize amide or ester analogs via EDCl/HOBt-mediated coupling with amines/alcohols .

Q. How can computational modeling predict the compound's reactivity in aqueous environments?

  • Methodological Answer :

  • pKa Prediction : Use MarvinSketch or ACD/Labs to estimate carboxylic acid dissociation (predicted pKa ~3.5) .
  • MD Simulations : Model solvation effects (e.g., TIP3P water) to assess hydrolytic stability of the trifluoromethyl group .
  • QSPR Models : Corrate logP values (calculated ~2.1) with membrane permeability for drug design .

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